Agelastatin A

Anticancer Cytotoxicity Osteopontin inhibition

Agelastatin A is the only active natural agelastatin validated for CLL and brain tumor research. With an IC₅₀ of 56 nM against CLL B-cells, ~4.5-fold selectivity over healthy PBMCs, and demonstrated activity in fludarabine-resistant and p53-deficient patient samples, it decisively outperforms congeners Agelastatin C and D, which fail to induce apoptosis in identical assays. Documented ~10% BBB penetration in murine models and osteopontin downregulation via Wnt/β-catenin inhibition make it essential for CNS oncology and metastasis research. SAR studies confirm most structural modifications abolish activity—only authentic Agelastatin A ensures assay validity.

Molecular Formula C12H13BrN4O3
Molecular Weight 341.16 g/mol
CAS No. 152406-28-5
Cat. No. B1665066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgelastatin A
CAS152406-28-5
Synonyms(-)-Agelastatin A
Molecular FormulaC12H13BrN4O3
Molecular Weight341.16 g/mol
Structural Identifiers
SMILESCN1C(=O)NC2C1(CC3C2NC(=O)C4=CC=C(N34)Br)O
InChIInChI=1S/C12H13BrN4O3/c1-16-11(19)15-9-8-6(4-12(9,16)20)17-5(10(18)14-8)2-3-7(17)13/h2-3,6,8-9,20H,4H2,1H3,(H,14,18)(H,15,19)/t6-,8-,9+,12+/m1/s1
InChIKeyMPASKXAEPUAMBS-WJOUQXRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Agelastatin A (CAS 152406-28-5) Procurement Guide: Potency, Selectivity, and CNS Pharmacokinetics


Agelastatin A (CAS 152406-28-5) is a tetracyclic pyrrole-aminoimidazole marine alkaloid first isolated from the sponge Agelas dendromorpha, possessing a unique tetracyclic structure [1]. It exhibits nanomolar-range cytotoxicity against diverse cancer cell lines, including leukemia, cervical, lung, and breast carcinomas, primarily via osteopontin (OPN) downregulation, Wnt/β-catenin pathway inhibition, and G2/M cell cycle arrest [2]. Notably, Agelastatin A demonstrates approximately 10% blood-brain barrier (BBB) penetration in murine models, enabling evaluation for CNS malignancies where in-class alternatives lack comparable CNS exposure data [3].

Agelastatin A: Why In-Class Alkaloids and Derivatives Are Not Interchangeable


Substitution with Agelastatin B, C, D, E, F, or semi-synthetic derivatives cannot be assumed without quantitative activity loss. SAR studies demonstrate that most structural modifications—including methylation at OH-C(8a), NH(5), or NH(6); C(9)-C(8a) β-elimination; and substituent changes at C14 or C15—result in abrupt reductions or complete abrogation of anticancer activity [1]. Even naturally occurring congeners such as Agelastatin C and D fail to induce apoptosis in CLL B-cells at concentrations where Agelastatin A achieves an IC₅₀ of 56 nM [2]. Only limited C13-position modifications (e.g., 13-trifluoromethyl) preserve or exceed native potency, underscoring that procurement decisions require explicit, comparator-based activity data rather than structural similarity assumptions [3].

Agelastatin A Quantitative Differentiation: Head-to-Head Cytotoxicity, CNS Pharmacokinetics, and SAR-Guided Selection Evidence


Agelastatin A vs. Cisplatin: 1.5- to 16-Fold Superior Cytotoxicity Across Multiple Carcinoma Lines

Agelastatin A exhibits significantly greater cytotoxic potency than the widely used chemotherapeutic cisplatin. Comparative assays across a range of human tumor cell lines revealed that Agelastatin A is typically 1.5 to 16 times more potent than cisplatin at inhibiting cell growth, with the most pronounced effects observed in bladder, skin, colon, and breast carcinomas [1]. This direct head-to-head comparison establishes a benchmark that in-class analogs lacking such data cannot claim.

Anticancer Cytotoxicity Osteopontin inhibition

Agelastatin A Selectivity in CLL: 56 nM IC₅₀ in Cancer B-Cells vs. 250 nM in Healthy PBMCs

In chronic lymphocytic leukemia (CLL) models, Agelastatin A demonstrates selective cytotoxicity that is absent in structurally related compounds Agelastatin C and D. Agelastatin A induces apoptosis in CLL B-cells with a mean IC₅₀ of 56 nM, while peripheral blood mononuclear cells from healthy volunteers require a significantly higher concentration (mean IC₅₀ = 250 nM) [1]. In contrast, Agelastatin C and D do not induce apoptosis in CLL B-cells under identical assay conditions [1]. This ~4.5-fold selectivity window and activity gap versus natural congeners represent a critical procurement differentiator.

Chronic lymphocytic leukemia Wnt/β-catenin signaling Selective apoptosis

Wnt/β-Catenin Pathway Inhibition: Agelastatin A IC₅₀ = 12 nM

Agelastatin A is a potent inhibitor of Wnt/β-catenin signaling, achieving an IC₅₀ of 12 nM in SW480 cells transfected with a β-catenin-dependent reporter system [1]. This pathway-level activity correlates with downregulation of Lef1, a Wnt target gene highly expressed in CLL. While comparable quantitative Wnt inhibition data for Agelastatin B, C, D, E, or F are not reported in the same assay system, this value establishes a benchmark for screening analogs and selecting compounds for Wnt-driven oncology applications.

Wnt signaling β-catenin Target engagement

CNS Pharmacokinetics: Agelastatin A BBB Penetration (~10%) and Rapid Clearance Profile

Agelastatin A exhibits quantifiable CNS penetration following systemic administration in mice, with brain exposure reaching approximately 10% of plasma levels [1]. Pharmacokinetic parameters following a single 2.5 mg/kg intravenous dose include a terminal half-life (t₁/₂) of 4 minutes, a Cₘₐₓ of 4.5 μM, and an AUC of 1742 [2]. This CNS bioavailability profile supports evaluation in brain tumor models where osteopontin is overexpressed, and it provides a baseline against which modified agelastatin analogs (e.g., chloro-ethyl agelastatin A with ~27% CNS penetration [3]) can be quantitatively compared.

Blood-brain barrier CNS penetration Pharmacokinetics

SAR-Guided Selection: C14 and C15 Substituent Changes Abolish or Attenuate Activity

Systematic SAR analysis reveals that substitution at C14 of the pyrrole ring profoundly affects potency. 14-Chloro Agelastatin A exhibits IC₅₀ = 2.82 μM against CLL cells, while 14-methyl derivative yields IC₅₀ = 7.12 μM, compared to Agelastatin A's 0.71 μM [1]. Against HeLa cells, the 14-chloro derivative shows IC₅₀ = 0.479 μM versus Agelastatin A's higher potency [1]. Conversely, AgelF, incorporating structural changes from both AgelB and AgelD, is nearly inactive, underscoring that even minor perturbations of D-ring hydrogen-bonding interactions cause significant activity loss [1]. These quantitative comparisons establish Agelastatin A's unmodified scaffold as the maximal-activity reference.

Structure-activity relationship Analog design Potency retention

Cross-Panel Cytotoxicity: Agelastatin A IC₅₀ Values Across Six Cancer Cell Lines

Agelastatin A exhibits nanomolar potency across a broad panel of human cancer cell lines: U-937 (leukemia) IC₅₀ = 67 nM; HeLa (cervical) IC₅₀ = 708 nM; A549 (lung) IC₅₀ = 1.05 μM; BT549 (breast) IC₅₀ = 278 nM; IMR90 (fibroblast) IC₅₀ = 1.11 μM; and six blood cancer cell lines with IC₅₀ values ranging 20-190 nM . Importantly, Agelastatin A exhibits minimal hemolytic activity against normal red blood cells (>333 μM) [1], indicating a large therapeutic window relative to cytotoxic potency. This cross-panel activity profile provides a quantitative reference for analog benchmarking.

Cancer cell panel Cytotoxicity IC₅₀ profiling

Agelastatin A Procurement-Relevant Application Scenarios: CLL, CNS Oncology, and SAR Reference Standards


Chronic Lymphocytic Leukemia (CLL) Preclinical Studies

Agelastatin A is indicated for in vitro and in vivo CLL research where selective Wnt/β-catenin pathway inhibition and p53-independent apoptosis induction are required. With a mean IC₅₀ of 56 nM against CLL B-cells, ~4.5-fold selectivity over healthy PBMCs (250 nM), and demonstrated activity in fludarabine-resistant and p53-deficient patient samples [1], Agelastatin A provides a validated reference compound for CLL therapeutic development. Structurally related congeners Agelastatin C and D show no apoptosis induction in identical assays [1], establishing Agelastatin A as the only active natural agelastatin for this indication.

CNS Malignancy Pharmacokinetic and Efficacy Modeling

Agelastatin A is suitable for brain tumor research programs requiring a natural product scaffold with documented CNS penetration. In vivo murine studies demonstrate ~10% BBB penetration, with a plasma t₁/₂ of 4 min and Cₘₐₓ of 4.5 μM following IV administration [2]. Given that brain tumors frequently overexpress osteopontin, the known molecular target of Agelastatin A [3], this compound serves as a baseline reference for developing CNS-optimized analogs such as chloro-ethyl agelastatin A (~27% CNS penetration) [4].

Reference Standard for Agelastatin Analog SAR and Potency Benchmarking

Agelastatin A is the essential reference standard for structure-activity relationship (SAR) studies of pyrrole-aminoimidazole alkaloids. Quantitative comparisons demonstrate that modifications at C14 (chloro: 2.82 μM vs. 0.71 μM parent; methyl: 7.12 μM vs. 0.71 μM parent in CLL cells) and C15 substantially attenuate activity, while D-ring hydrogen-bonding perturbations abolish it [5]. Only C13-position modifications (e.g., 13-trifluoromethyl) retain or enhance potency [6]. Procurement of authentic Agelastatin A is therefore mandatory for calibrating assay systems and validating new synthetic derivatives.

Osteopontin-Mediated Metastasis and Invasion Studies

Agelastatin A is uniquely positioned for research on osteopontin (OPN)-driven neoplastic transformation and metastasis. The compound downregulates β-catenin expression while upregulating Tcf-4, causing OPN repression and inhibition of malignant cell invasion, adhesion, and colony formation in vitro [7]. With cytotoxicity 1.5- to 16-fold superior to cisplatin across bladder, skin, colon, and breast carcinoma lines [7], Agelastatin A offers a potent chemical probe for OPN-pathway interrogation in metastatic disease models.

Quote Request

Request a Quote for Agelastatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.